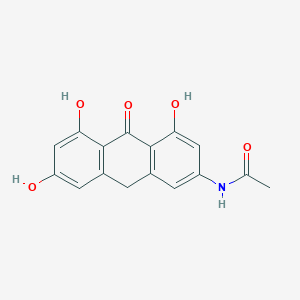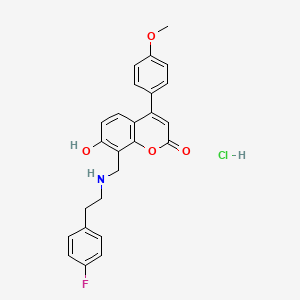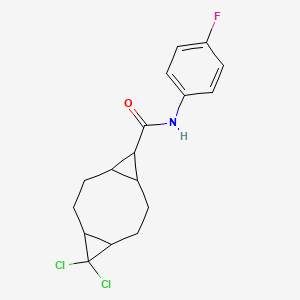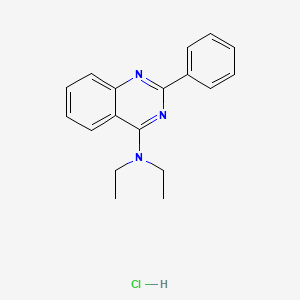![molecular formula C32H24N2O3 B12620067 3-(anthracen-9-yl)-5-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620067.png)
3-(anthracen-9-yl)-5-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(anthracen-9-yl)-5-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound that features a unique structure combining anthracene, phenyl, and pyrrolo[3,4-d][1,2]oxazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(anthracen-9-yl)-5-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
3-(anthracen-9-yl)-5-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane or toluene and may require catalysts or specific temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
3-(anthracen-9-yl)-5-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3-(anthracen-9-yl)-5-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with molecular targets through various pathways. The compound’s structure allows it to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s photophysical properties and its ability to act as a molecular switch or sensor .
Comparación Con Compuestos Similares
Similar Compounds
- 9-(naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene
- 1-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)dibenzo[b,d]furan
- 1-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
- 2-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
Uniqueness
What sets 3-(anthracen-9-yl)-5-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione apart from similar compounds is its unique combination of structural features. The presence of the pyrrolo[3,4-d][1,2]oxazole ring system, along with the anthracene and phenyl groups, provides a distinct set of photophysical and chemical properties that can be leveraged in various applications .
Propiedades
Fórmula molecular |
C32H24N2O3 |
|---|---|
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
3-anthracen-9-yl-5-(4-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C32H24N2O3/c1-20-15-17-23(18-16-20)33-31(35)28-29(34(37-30(28)32(33)36)24-11-3-2-4-12-24)27-25-13-7-5-9-21(25)19-22-10-6-8-14-26(22)27/h2-19,28-30H,1H3 |
Clave InChI |
JPCDTXWJEMQXSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=C6C=CC=CC6=CC7=CC=CC=C75 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B12619992.png)

![4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid](/img/structure/B12620007.png)
![N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12620011.png)


![5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-1,4,6-triphenylpyridin-2(1H)-one](/img/structure/B12620023.png)
![N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B12620028.png)
![1-{[4-(Methylselanyl)butyl]sulfanyl}hexane](/img/structure/B12620029.png)
![N-[4-(Benzyloxy)phenyl]-N~2~-(2-hydroxyethyl)glycinamide](/img/structure/B12620048.png)


![[7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene](/img/structure/B12620064.png)
![1-(3-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12620075.png)
